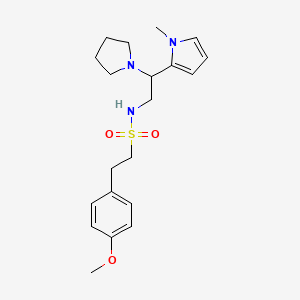
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide, also known as PTIO, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Scientific Research Applications
Antioxidant Activity and Coordination Complexes
- Novel coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These complexes, including Co(II) and Cu(II) coordination complexes, exhibit significant antioxidant activity as determined by various in vitro assays. The complexes demonstrate the potential of pyrazole-acetamide derivatives in contributing to antioxidant properties, suggesting their utility in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Insecticidal Activity
- The synthesis of innovative heterocycles incorporating a thiadiazole moiety has been reported, with assessment against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of compounds derived from or related to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide for developing new insecticidal agents (Fadda et al., 2017).
Antibacterial Activity
- Research on coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline demonstrates the effect of hydrogen bonding on the self-assembly process and highlights significant antibacterial activity. These findings suggest the potential application of such compounds in developing new antibacterial agents, especially against strains like Escherichia coli and Staphylococcus aureus (Chkirate et al., 2022).
Antitumor Activity
- Several studies have focused on the synthesis and antitumor evaluation of novel heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds exhibit significant inhibitory effects on various human cancer cell lines, indicating their potential as anticancer agents. The diversity of synthesized products and their regioselective attack mechanisms highlight the versatility of these compounds in medicinal chemistry applications (Shams et al., 2010).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-13-2-3-16(14(19)8-13)24-10-17(23)20-9-15(12-4-7-25-11-12)22-6-1-5-21-22/h1-8,11,15H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLWVJGUGJALLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2962760.png)
![N-[(4-Ethylcyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2962761.png)
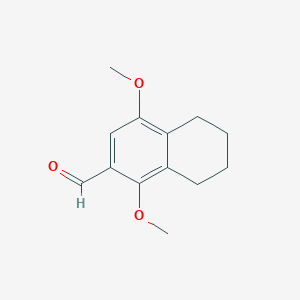
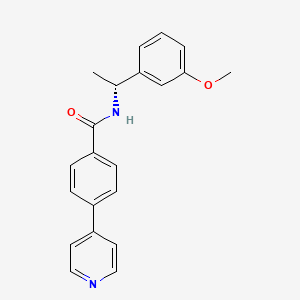
![8-methoxy-3-[3-(4-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2962766.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2962767.png)


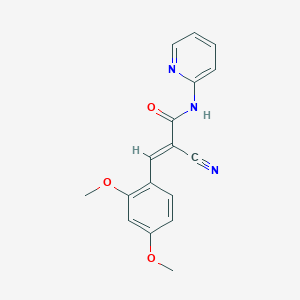
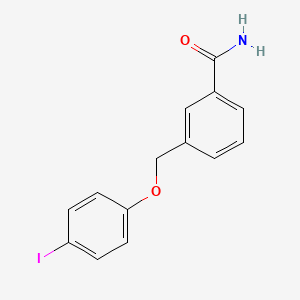
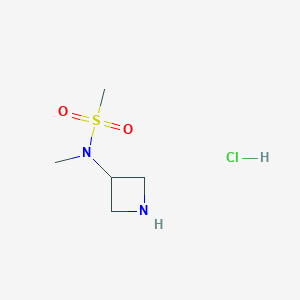
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)
